o-Acetyl-L-threonine hydrochloride

Description

BenchChem offers high-quality o-Acetyl-L-threonine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Acetyl-L-threonine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

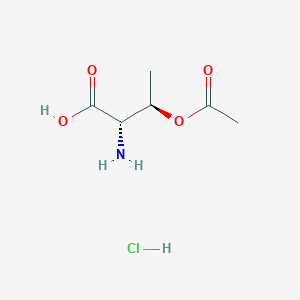

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-3-acetyloxy-2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H/t3-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQYCOUDKBQYRH-ZJQZTCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to O-Acetyl-L-threonine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl-L-threonine hydrochloride is a derivative of the essential amino acid L-threonine, featuring an acetyl group esterified to the hydroxyl moiety of the side chain and presented as a hydrochloride salt. This modification of the threonine structure is of significant interest in various scientific disciplines, particularly in synthetic chemistry and drug development. The introduction of the O-acetyl group can alter the physicochemical properties of the parent amino acid, influencing its solubility, stability, and utility as a synthetic building block. This guide provides a comprehensive overview of the chemical properties and structure of O-Acetyl-L-threonine hydrochloride, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical Structure and Identification

The chemical structure of O-Acetyl-L-threonine hydrochloride combines the foundational framework of L-threonine with an O-acetyl group and a hydrochloride salt at the amino group. The systematic IUPAC name for the free base is (2S,3R)-3-acetoxy-2-aminobutanoic acid.

Below is a diagram illustrating the chemical structure of O-Acetyl-L-threonine hydrochloride.

Caption: Chemical structure of O-Acetyl-L-threonine hydrochloride.

Stereochemistry

L-threonine possesses two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ). The naturally occurring L-threonine has the (2S, 3R) configuration. O-acetylation does not alter these stereocenters, thus O-Acetyl-L-threonine retains the (2S, 3R) stereochemistry.

Physicochemical Properties

While specific experimental data for O-Acetyl-L-threonine hydrochloride is not widely available in public databases, the properties of its free base, O-Acetyl-L-threonine (CAS RN: 17012-42-9), provide a foundational understanding. The hydrochloride salt is expected to exhibit higher solubility in aqueous solutions compared to the free base due to the ionic nature of the ammonium chloride group.

| Property | Value (for O-Acetyl-L-threonine free base) | Reference |

| CAS Number | 17012-42-9 | [1][2][3] |

| Molecular Formula | C6H11NO4 | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | White to off-white powder (expected) | Inferred from similar compounds |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in water | Inferred from structure |

Synthesis of O-Acetyl-L-threonine Hydrochloride

A well-established method for the chemoselective O-acylation of hydroxyamino acids provides a reliable route to synthesize O-Acetyl-L-threonine hydrochloride. This method is advantageous as it selectively acetylates the hydroxyl group while the amino group is protonated and thus protected under acidic conditions.

Experimental Protocol: Acid-Catalyzed O-Acetylation

This protocol is adapted from the procedure described by Wilchek and Patchornik for the chemoselective O-acetylation of hydroxyamino acids.[4]

Materials:

-

L-threonine

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Acetyl chloride

-

Diethyl ether (Et2O)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolve L-threonine in a mixture of glacial acetic acid and concentrated hydrochloric acid in a round-bottom flask, cooled in an ice bath.

-

With vigorous stirring, slowly add a molar excess of acetyl chloride to the solution via a dropping funnel.

-

Continue stirring the reaction mixture at 0°C for a few minutes to allow for complete acetylation.

-

Precipitate the product by adding a large volume of cold diethyl ether to the reaction mixture.

-

Collect the crystalline hydrochloride salt by vacuum filtration.

-

Wash the crystalline product with cold diethyl ether to remove any residual reagents.

-

Dry the product under vacuum to yield O-Acetyl-L-threonine hydrochloride.

This method has been reported to produce the O-acetyl hydrochlorides of hydroxy-L-proline, L-serine, DL-serine, and L-threonine in excellent purity and high yields (>90%) on a gram scale.[4]

Sources

Introduction: The Significance of O-Acetyl-L-threonine Hydrochloride

An In-Depth Technical Guide to the Synthesis and Purification of O-Acetyl-L-threonine Hydrochloride

O-Acetyl-L-threonine, a key derivative of the essential amino acid L-threonine, serves as a valuable chiral building block in synthetic organic chemistry and pharmaceutical development.[] Its unique structure, featuring a protected hydroxyl group and a free primary amine (as a hydrochloride salt), makes it an important intermediate for the synthesis of complex peptides, modified amino acids, and pharmacologically active molecules.[2] The strategic O-acetylation prevents unwanted side reactions at the hydroxyl group while leaving the amine and carboxyl functionalities available for subsequent transformations. This guide provides a comprehensive overview of a robust and scalable method for the synthesis and purification of O-Acetyl-L-threonine hydrochloride, grounded in established chemical principles and field-proven methodologies.

PART 1: The Synthetic Strategy: Chemoselective O-Acetylation under Acidic Conditions

The primary challenge in modifying hydroxyamino acids like L-threonine is achieving selectivity between the nucleophilic amine (-NH₂) and hydroxyl (-OH) groups. While acylation under basic or neutral conditions typically results in preferential N-acylation, conducting the reaction in a strongly acidic medium provides a highly efficient and chemoselective route to the desired O-acylated product.[3]

The Underlying Principle: Protonation as a Protective Strategy

The success of this synthesis hinges on a fundamental principle of acid-base chemistry. In a strongly acidic environment (e.g., concentrated HCl, trifluoroacetic acid), the highly basic amino group of L-threonine is protonated to form an ammonium salt (-NH₃⁺). This protonation effectively deactivates the nitrogen as a nucleophile, preventing it from reacting with the acetylating agent. The hydroxyl group, being a much weaker base, remains largely unprotonated and available for nucleophilic attack on the acetylating agent, leading to the formation of the desired ester bond.[4] This in-situ protection strategy is exceptionally elegant and efficient, obviating the need for traditional multi-step protection-deprotection sequences.[3]

Reaction Scheme Overview

The overall transformation can be visualized as a single, direct step where unprotected L-threonine is converted into its O-acetylated hydrochloride salt.

Caption: High-level workflow for the synthesis of O-Acetyl-L-threonine hydrochloride.

PART 2: Experimental Protocol and Causality

The following protocols are based on well-established procedures that have been demonstrated to be both high-yielding and scalable.[5]

Synthesis Protocol: Direct O-Acetylation

Objective: To synthesize O-Acetyl-L-threonine hydrochloride from L-threonine with high chemoselectivity.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Rationale / Causality |

| L-Threonine | 119.12 | 10.0 g (1.0 equiv) | Starting material, the source of the chiral backbone. |

| Glacial Acetic Acid | 60.05 | 50 mL | Serves as a solvent that is compatible with the acidic conditions and reagents. |

| Concentrated HCl | 36.46 | 5 mL | Establishes the strongly acidic environment required to protonate the amine group, ensuring O-selectivity. |

| Acetyl Chloride | 78.50 | 15 mL (~2.0 equiv) | The acetylating agent. A significant excess is used to drive the reaction to completion. |

| Diethyl Ether (Et₂O) | 74.12 | 200-300 mL | An anti-solvent used to precipitate the final product from the reaction mixture. |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, suspend L-threonine (10.0 g) in glacial acetic acid (50 mL).

-

Acidification: Cool the flask in an ice bath (0-5 °C). Slowly add concentrated hydrochloric acid (5 mL) to the suspension with vigorous stirring. The L-threonine will dissolve as its hydrochloride salt forms. Causality: This step is critical for protonating the amine group, rendering it non-nucleophilic.

-

Acetylation: Slowly add acetyl chloride (15 mL) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. Causality: The slow, chilled addition controls the exothermic reaction between acetyl chloride and any residual water, as well as the acetylation itself.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Once the reaction is complete, place the flask back into an ice bath. Slowly add diethyl ether (200-300 mL) with vigorous stirring. The product will precipitate as a white crystalline solid. Causality: O-Acetyl-L-threonine hydrochloride is insoluble in the non-polar diethyl ether, causing it to crash out of the polar acetic acid solution.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with two portions of diethyl ether (50 mL each) to remove residual acetic acid and unreacted acetyl chloride.

-

Drying: Dry the product under vacuum at room temperature to a constant weight. The procedure typically yields the product in excellent purity (>98%) and high yield (>90%).[5]

Purification Protocol: Recrystallization

Objective: To further purify the synthesized O-Acetyl-L-threonine hydrochloride by removing any minor impurities.

Sources

- 2. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [ffi.no]

- 4. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Frontier of Protein Regulation: Biological Significance of O-Acetylation of Threonine Residues

An In-Depth Technical Guide:

Abstract

Protein O-acetylation on serine and threonine residues represents a nascent, yet fundamentally important, area of post-translational modification (PTM) research. While lysine acetylation has been a cornerstone of protein regulation studies for decades, the addition of an acetyl group to the hydroxyl side chain of threonine introduces a distinct regulatory mechanism with profound implications for cell signaling, disease pathogenesis, and therapeutic development. This technical guide provides a comprehensive exploration of threonine O-acetylation, from its molecular underpinnings and functional consequences to the state-of-the-art methodologies required for its detection and analysis. We delve into the critical crosstalk between O-acetylation and phosphorylation, its role in subverting cellular signaling by pathogens, and its potential as a therapeutic target, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A New Player in the Post-Translational Landscape

The functional diversity of the proteome is vastly expanded by PTMs, which act as molecular switches to dynamically regulate protein activity, localization, and stability.[1] Among these, protein acetylation—the addition of an acetyl group from acetyl coenzyme A (Ac-CoA)—is a key regulatory event.[2] This modification occurs in several forms, including the well-characterized N-terminal acetylation and lysine (Nε) acetylation.[2]

A third, less explored type is O-acetylation, the modification of the hydroxyl group on serine or threonine residues.[1][2] The discovery that the bacterial virulence factor YopJ from Yersinia species functions as an acetyltransferase targeting serine and threonine residues in host proteins unveiled this modification's potential significance in eukaryotes.[3][4] This guide focuses specifically on threonine O-acetylation, a subtle yet powerful modification that can directly compete with phosphorylation, thereby critically altering the course of major signaling pathways.[3]

The Molecular Machinery: An Unfolding Story

The enzymatic machinery governing threonine O-acetylation in eukaryotes is still in the early stages of identification.[3] Much of our current understanding is derived from bacterial effector proteins that mimic this function to manipulate host cells.

-

"Writers" (Acetyltransferases): The archetypal enzyme is the bacterial effector YopJ and its homologs. YopJ transfers an acetyl group to the hydroxyl side chain of specific threonine (and serine) residues within the activation loop of MAP Kinase Kinases (MKKs) and IκB Kinase β (IKKβ).[1][4] The search for endogenous eukaryotic O-acetyltransferases with similar substrate specificities is an active area of research. General acetyltransferase families, such as the Gcn5-related N-acetyltransferases (GNATs), are known to acetylate a wide range of substrates, but their specific role in threonine O-acetylation is not yet fully defined.[5][6]

-

"Erasers" (Deacetylases): The removal of acetyl groups is catalyzed by histone deacetylases (HDACs) and a class of NAD+-dependent enzymes known as sirtuins.[5][7] While these enzymes are well-known for their action on acetyl-lysine, their capacity to remove acetyl groups from threonine residues is plausible but requires further specific investigation. The reversibility of this modification is a key aspect of its regulatory potential.[2]

Functional Consequences of Threonine O-Acetylation

The addition of a small, neutral acetyl group to the polar hydroxyl group of a threonine residue can have significant structural and functional consequences for a protein.

-

Alteration of Physicochemical Properties: Acetylation neutralizes the polar hydroxyl group, increasing local hydrophobicity. This can alter protein conformation, stability, and interactions with binding partners or substrates.[1][8]

-

Modulation of Protein-Protein Interactions: The modified threonine may lie within a binding interface, and its acetylation could either promote or inhibit the formation of protein complexes.

-

Regulation of Protein Stability: Like N-terminal acetylation, which can protect proteins from degradation, O-acetylation could influence protein turnover by masking sites recognized by the ubiquitin-proteasome system.[2][9]

However, the most profound and well-documented consequence is its direct antagonism with another critical PTM: phosphorylation.

The Critical Crosstalk: O-Acetylation vs. Phosphorylation

Threonine, alongside serine and tyrosine, is a primary site for phosphorylation, a cornerstone of signal transduction.[10] O-acetylation and phosphorylation are mutually exclusive modifications for the same threonine hydroxyl group, creating a direct competitive relationship that can dictate the activation state of key signaling proteins.[3][11]

This competitive interplay means that the O-acetylation of a threonine residue can:

-

Block Activation: Prevent a kinase from phosphorylating the threonine, thereby holding the protein in an inactive state.

-

Act as a "Signaling Brake": Reverse an activated state by replacing a phosphate group, although this would require the coordinated action of a phosphatase and an acetyltransferase.

The bacterial protein YopJ provides a clear example of this mechanism. By acetylating threonine residues in the activation loop of MKKs, it physically blocks the upstream kinases from phosphorylating these same sites, effectively shutting down the entire MAPK signaling cascade.[4][12]

Figure 1: A diagram illustrating the competitive relationship between O-acetylation and phosphorylation on a threonine residue.

Role in Cellular Signaling and Disease

The ability of threonine O-acetylation to antagonize phosphorylation places it at the center of cellular signaling regulation. Aberrant acetylation is increasingly linked to various pathologies.

Inhibition of Inflammatory Signaling

The NF-κB and MAPK signaling pathways are central to the innate immune response. The Yersinia effector protein YopJ acetylates threonine and serine residues on IKKβ and MKKs, respectively, which blocks their phosphorylation and activation.[4] This prevents the activation of downstream transcription factors like NF-κB and AP-1, leading to the suppression of pro-inflammatory cytokine production and promoting apoptosis in immune cells, a key strategy for bacterial immune evasion.[4]

Caption: YopJ-mediated inhibition of the p38 MAPK pathway via threonine O-acetylation.

Implications in Cancer and Neurodegeneration

While direct evidence for endogenous threonine O-acetylation in these diseases is emerging, the principle of acetylation dysregulation is well-established.

-

Cancer: Key signaling proteins in cell cycle control and proliferation are regulated by acetylation and phosphorylation.[1] For instance, O-acetylation of the ganglioside GD2 is elevated in neuroblastoma, suggesting it could be a potential biomarker and therapeutic target.[4] The competitive interplay with phosphorylation on key oncogenic or tumor-suppressor proteins is a plausible mechanism for disease progression.

-

Neurodegenerative Disease: Acetylation is crucial for neuronal plasticity, learning, and memory.[9] Dysregulation of acetylation homeostasis is a feature of Alzheimer's, Parkinson's, and Huntington's diseases.[9] Crosstalk between O-acetylation and phosphorylation is particularly relevant for proteins like tau, whose hyperphosphorylation is a hallmark of Alzheimer's disease.

Methodologies for the Detection and Analysis of Threonine O-Acetylation

Identifying O-acetylated threonine residues is technically challenging due to the modification's low stoichiometry and chemical instability.[13] Mass spectrometry (MS)-based proteomics is the primary tool for discovery and site-mapping.[14]

Key Technical Challenges

-

Isomeric Modification: O-acetylation of threonine is isomeric with N-terminal acetylation of the protein and with acetylation of other residues, requiring high-resolution MS and careful fragmentation analysis for differentiation.[15]

-

Chemical Instability: The O-acetyl ester linkage can be labile under standard proteomic sample preparation conditions, particularly at basic pH, and can be prone to O-to-N acyl shifts, complicating its detection.[13]

Experimental Workflow: A Step-by-Step Protocol

This protocol outlines a general strategy for the enrichment and identification of O-acetylated peptides.

1. Protein Extraction and Digestion:

- Lyse cells or tissues in a buffer containing a cocktail of protease and phosphatase inhibitors. Crucially, include deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide) to preserve the modification state.

- Quantify protein concentration using a standard method (e.g., BCA assay).

- Perform reduction of disulfide bonds with Dithiothreitol (DTT) at 55°C for 30 minutes.[16]

- Alkylate cysteine residues with iodoacetamide for 15 minutes at room temperature in the dark to prevent disulfide bond reformation.[16]

- Digest proteins into peptides using a protease like Trypsin. To minimize potential O-acetyl group loss, maintain a pH closer to neutral (pH 7.5-8.0) during digestion if possible.

2. Enrichment of Acetylated Peptides:

- This is the most critical and challenging step. Currently, there are no commercial antibodies that specifically target O-acetyl-threonine.

- Strategy: Use a high-quality anti-acetyl-lysine (AcK) antibody for immunoaffinity purification. While not specific, some AcK antibodies may exhibit cross-reactivity with O-acetylated residues, or co-enrich peptides from acetylated protein complexes. This approach requires rigorous validation.

- Procedure: Incubate the peptide digest with anti-AcK antibody-conjugated beads for 2-4 hours at 4°C.[16] Wash the beads extensively with IAP buffer to remove non-specifically bound peptides. Elute the enriched peptides using a low-pH solution (e.g., 0.1% Trifluoroacetic Acid).

3. LC-MS/MS Analysis:

- Analyze the enriched peptide fraction using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

- Employ multiple fragmentation techniques. Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) are effective for peptide sequencing. Electron Transfer Dissociation (ETD) is particularly useful as it preserves labile PTMs like O-acetylation, providing unambiguous site localization.[17]

4. Data Analysis and Validation:

- Use a database search algorithm (e.g., MaxQuant, Sequest) to identify peptides and their modifications.

- Specify O-acetylation of threonine (+42.010565 Da) as a variable modification.

- Manually inspect the MS/MS spectra of putative O-acetylated peptides to confirm site assignment and rule out isomeric possibilities. Look for the neutral loss of acetic acid (60.0211 Da) in CID/HCD spectra, which can be a diagnostic indicator.

- Validate findings using synthetic peptides with known O-acetylation sites as standards or through site-directed mutagenesis of the identified threonine residue.

Caption: A generalized experimental workflow for the proteomic analysis of O-acetyl-threonine.

Therapeutic Potential and Future Directions

The targeting of protein acetylation and deacetylation pathways is a validated strategy in drug development, particularly in oncology with the success of HDAC inhibitors.[4][18] The discovery of threonine O-acetylation opens new avenues for therapeutic intervention.

| Target Class | Therapeutic Strategy | Potential Indications | Challenges & Considerations |

| O-Acetyltransferases | Development of specific small molecule inhibitors. | Cancer, Inflammatory Diseases | Identification of specific eukaryotic enzymes is required. Achieving selectivity over other acetyltransferases is difficult. |

| O-Deacetylases | Design of inhibitors specific for enzymes that remove acetyl groups from threonine. | Neurodegenerative Diseases, Cancer | Requires identification of specific deacetylases and understanding their substrate scope. Potential for off-target effects. |

| Allosteric Modulators | Targeting sites other than the active site to modulate enzyme activity or substrate recognition specifically for threonine.[19] | Various | Offers a path to greater selectivity compared to active site inhibitors.[19] |

The future of this field lies in the definitive identification of the endogenous "writer" and "eraser" enzymes for threonine O-acetylation, mapping the "O-acetyl-threonine proteome," and elucidating its dynamic regulation in response to cellular stimuli. This will pave the way for developing novel diagnostics and targeted therapeutics that precisely modulate this important regulatory switch.

References

- Benchchem. The Biological Significance of Acetylated Threonine Derivatives: A Technical Guide.

- Slawson, C., & Hart, G. W. (2011). Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity. American Journal of Physiology-Endocrinology and Metabolism.

- Benchchem. Technical Support Center: Detection of N-Acetylthreonine Post-Translational Modifications.

- Creative Proteomics. Acetylation Modification in Biology: Significance, Mechanisms, and Emerging Trends.

- Hart, G. W., Slawson, C., Ramirez-Correa, G., & Lagerlof, O. (2011). Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. Annual Review of Biochemistry.

- CUSABIO. Protein Acetylation: An Important Post-translational Modification in Eukaryotic Cells.

- Leney, A. C., El Atmioui, D., Wu, W., Ovaa, H., & Heck, A. J. (2017). Elucidating crosstalk mechanisms between phosphorylation and O-GlcNAcylation. Proceedings of the National Academy of Sciences.

-

Ma, J., & Hart, G. W. (2014). Crosstalk between O-GlcNAcylation and phosphorylation in metabolism: regulation and mechanism. Journal of Cell Science. Available at: [Link]

-

Li, Y., et al. (2020). Protein acetylation and deacetylation: An important regulatory modification in gene transcription. Experimental and Therapeutic Medicine. Available at: [Link]

-

L'homme, L., et al. (2014). N- and O-acetylation of threonine residues in the context of proteomics. Journal of Proteomics. Available at: [Link]

-

Mukherjee, S., Hao, Y. H., & Orth, K. (2007). A newly discovered post-translational modification--the acetylation of serine and threonine residues. Trends in Biochemical Sciences. Available at: [Link]

-

Christensen, D. G., et al. (2019). Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions. Frontiers in Microbiology. Available at: [Link]

-

Li, H., et al. (2022). The role of protein acetylation in carcinogenesis and targeted drug discovery. Signal Transduction and Targeted Therapy. Available at: [Link]

- Wikipedia. Protein acetylation.

-

Moraes, L. M., et al. (2016). Serine/threonine O-acetylation in sugarcane histone H3. ResearchGate. Available at: [Link]

- BOC Sciences. Threonine: Definition, Structure, Benefits, Sources and Uses.

-

Zachara, N. E., & Hart, G. W. (2006). The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways. Nature Reviews Molecular Cell Biology. Available at: [Link]

- Chem-Impex. Acetyl-L-threonine.

-

Mukherjee, S., Hao, Y. H., & Orth, K. (2007). A newly discovered post-translational modification – the acetylation of serine and threonine residues. Trends in Biochemical Sciences. Available at: [Link]

- European Bioinformatics Institute. O-acetyl-L-threonine (CHEBI:144312).

- Wang, Z., Udeshi, N. D., Slawson, C., Compton, P. D., & Hart, G. W. (2017). Analysis of protein O-GlcNAcylation by mass spectrometry. Current Protocols in Protein Science.

- Khan Academy. Amino acid structure and classifications.

-

O'Connor, L. F., & Imperial, L. F. (2020). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. Journal of Bacteriology. Available at: [Link]

-

Ntalois, D., et al. (2022). The role of altered protein acetylation in neurodegenerative disease. Frontiers in Molecular Neuroscience. Available at: [Link]

- Santa Cruz Biotechnology. Acetyl-O-acetyl-L-threonine.

-

Sadoul, K., et al. (2011). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology. Available at: [Link]

-

Wu, Y., & Li, X. (2021). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Frontiers in Chemistry. Available at: [Link]

-

Chen, S., et al. (2005). Targeting protein serine/threonine phosphatases for drug development. Molecular Cancer Therapeutics. Available at: [Link]

- Wikipedia. Threonine.

-

Wen, C., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Nutrients. Available at: [Link]

-

Fass, F. H., & Slesarev, A. I. (2009). Genetic Evidence for the Importance of Protein Acetylation and Protein Deacetylation in the Halophilic Archaeon Haloferax volcanii. Journal of Bacteriology. Available at: [Link]

-

Mukherjee, S., et al. (2008). Serine/Threonine Acetylation: Competing for Hydroxols. The FASEB Journal. Available at: [Link]

-

Ciszewska, M., et al. (2021). The Role of Post-Translational Acetylation and Deacetylation of Signaling Proteins and Transcription Factors after Cerebral Ischemia: Facts and Hypotheses. International Journal of Molecular Sciences. Available at: [Link]

-

Wen, C., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Nutrients. Available at: [Link]

-

Ullah, A., et al. (2021). iAcety–SmRF: Identification of Acetylation Protein by Using Statistical Moments and Random Forest. Applied Sciences. Available at: [Link]

- Google Patents. L-threonine analysis method and L-threonine dehydrogenase.

-

Christensen, D. G., et al. (2019). Bacterial protein acetylation: mechanisms, functions, and methods for study. FEMS Microbiology Reviews. Available at: [Link]

-

Wang, J., et al. (2012). Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation. Science. Available at: [Link]

- Wikipedia. Epigenetics.

-

Chandel, N. S. (2021). Signaling and Metabolism. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Scott, J. S., & Ciulli, A. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

-

Tajan, M., & Vousden, K. H. (2020). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Cancers. Available at: [Link]

-

McClinch, K., et al. (2009). Targeting protein serine/threonine phosphatases for drug development. Molecular Pharmacology. Available at: [Link]

-

Wu, G. (2014). Amino Acids in Cell Signaling: Regulation and Function. Amino Acids in Nutrition and Health. Available at: [Link]

Sources

- 1. cusabio.com [cusabio.com]

- 2. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A newly discovered post-translational modification--the acetylation of serine and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Acetylation: Mechanisms & Biological Significance - Creative Proteomics [creative-proteomics.com]

- 9. Frontiers | The role of altered protein acetylation in neurodegenerative disease [frontiersin.org]

- 10. Khan Academy [khanacademy.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N- and O-acetylation of threonine residues in the context of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

O-Acetyl-L-Threonine Hydrochloride: A Strategic Precursor for the Synthesis of Pharmaceutical-Grade Glycine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycine, the simplest proteinogenic amino acid, is a critical building block in the pharmaceutical industry, serving as both an active pharmaceutical ingredient (API) and a key intermediate in the synthesis of complex therapeutic compounds[1]. Its production requires methods that guarantee high purity and efficiency. This guide details a strategic chemical approach for the synthesis of glycine using O-Acetyl-L-threonine hydrochloride as a precursor. The proposed pathway leverages a base-catalyzed retro-aldol fragmentation followed by in-situ hydrolysis. This method offers a controlled, non-enzymatic route to glycine, providing a valuable alternative to traditional synthetic methods. We will explore the underlying chemical principles, provide a detailed experimental protocol, and outline a robust validation framework for ensuring the production of high-purity glycine suitable for research and drug development applications.

Introduction: The Strategic Importance of Glycine in Pharmaceutical Development

Glycine (Gly, G), with the chemical formula C₂H₅NO₂, is a fundamental component in numerous biological and chemical processes[2]. In the pharmaceutical sector, its applications are extensive and varied. It functions as a buffering agent in drug formulations, a component of intravenous nutrition solutions, and a key intermediate in the synthesis of a wide array of pharmaceuticals, including antibiotics and anti-inflammatory drugs[1][2][3][4]. The structural simplicity of glycine belies its profound impact on the therapeutic profile and stability of medicinal compounds[1][2].

Given its critical role, the demand for high-purity, pharmaceutical-grade glycine is substantial[1]. While industrial production is often achieved through the amination of chloroacetic acid or the Strecker amino acid synthesis, these methods can present challenges related to hazardous reagents and impurities[5]. The exploration of alternative, clean, and efficient synthetic routes is therefore a continuous effort in process chemistry and drug development. L-threonine and its derivatives represent a promising class of precursors, as their backbone contains the core structure of glycine embedded within it[6][7][8].

Profile of the Precursor: O-Acetyl-L-threonine Hydrochloride

O-Acetyl-L-threonine hydrochloride is a derivative of the essential amino acid L-threonine where the side-chain hydroxyl group has been acetylated. This modification is typically achieved through chemoselective O-acylation under acidic conditions, using reagents like acetyl chloride in acetic acid, which conveniently yields the product as a stable, crystalline hydrochloride salt[9].

Key Characteristics:

-

Stability: The hydrochloride salt form enhances stability and simplifies handling compared to the free base. The protonated amine group prevents unwanted side reactions such as N-acetylation under the conditions of its synthesis[9].

-

Purity: This precursor can be prepared and purified to a high degree, ensuring that the subsequent synthesis of glycine begins with a well-characterized starting material[9].

-

Activated Structure: The core value of O-Acetyl-L-threonine lies in its inherent structure. It is primed for a retro-aldol cleavage reaction, a process that breaks the carbon-carbon bond between the α and β carbons, liberating a two-carbon aldehyde unit and the glycine backbone[6]. The O-acetyl group, while not directly involved in the cleavage, is a key feature for the subsequent hydrolysis step.

Mechanism of Conversion: A Two-Step, One-Pot Transformation

The conversion of O-Acetyl-L-threonine hydrochloride to glycine proceeds through a logical and efficient sequence of base-catalyzed reactions: a retro-aldol fragmentation followed by ester hydrolysis (saponification).

-

Neutralization: The process begins with the neutralization of the hydrochloride salt using a suitable base to liberate the free amino acid.

-

Base-Catalyzed Retro-Aldol Reaction: The free amine form of O-Acetyl-L-threonine, upon treatment with a strong base, undergoes a retro-aldol reaction. The base abstracts the α-proton, forming an enolate intermediate. This intermediate is unstable and rapidly fragments, breaking the Cα-Cβ bond to yield acetaldehyde and the enolate of O-acetylglycine.

-

In-Situ Hydrolysis (Saponification): Under the same basic conditions, the O-acetylglycine intermediate is immediately subjected to hydrolysis. The hydroxide ion attacks the carbonyl carbon of the acetyl group, cleaving the ester bond to form the glycinate anion and acetate.

-

Acidic Workup: The reaction mixture is then acidified. This step protonates the glycinate anion to yield the final product, glycine, which can be isolated and purified. It also neutralizes any excess base.

This one-pot approach is highly efficient as it avoids the isolation of intermediates.

Diagram of the Proposed Reaction Pathway

Sources

- 1. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. studylib.net [studylib.net]

- 5. Glycine - Wikipedia [en.wikipedia.org]

- 6. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wurtmanlab.mit.edu [wurtmanlab.mit.edu]

- 8. Formation of glycine and aminoacetone from L-threonine by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

The Genesis of a Key Building Block: An In-depth Technical Guide to the Discovery and History of O-Acetyl-L-threonine Hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of O-Acetyl-L-threonine hydrochloride, a pivotal derivative of the essential amino acid L-threonine. Eschewing a conventional chronological narrative, this document is structured to provide researchers, scientists, and drug development professionals with a deep, contextual understanding of the scientific imperatives and chemical ingenuity that led to the availability of this versatile molecule. We will first delve into the foundational discovery of L-threonine, the final piece in the puzzle of proteinogenic amino acids, and then navigate the subsequent chemical explorations that enabled the selective modification of its unique hydroxyl side chain. This guide will detail the evolution of synthetic methodologies, from early, often cumbersome procedures to the efficient and scalable protocols available today. Key experimental procedures will be elucidated, supported by quantitative data and logical frameworks to ensure scientific integrity. The document culminates with a forward-looking perspective on the applications of O-Acetyl-L-threonine hydrochloride in modern biochemical research and pharmaceutical development.

The Foundational Discovery: Unveiling L-Threonine

The story of O-Acetyl-L-threonine hydrochloride begins with the discovery of its parent molecule, L-threonine. By the early 1930s, scientists had identified 19 of the 20 common amino acids that constitute proteins. However, it was clear that a complete understanding of protein nutrition remained elusive. Pioneering work by William Cumming Rose and his team at the University of Illinois was instrumental in filling this knowledge gap.[1] Through meticulous feeding studies with rats, Rose demonstrated that diets composed of the 19 known amino acids were insufficient to support growth, indicating the existence of at least one more essential amino acid.[2]

This led to a systematic effort to isolate the missing component from protein hydrolysates. In 1935, Rose and his collaborator Curtis Meyer successfully isolated a new α-amino-β-hydroxy acid from the hydrolysis of fibrin.[3] This newly discovered amino acid was named threonine due to its structural similarity to threonic acid.[3][4] The determination of its structure and its essential role in the diet marked a landmark achievement in nutritional biochemistry and paved the way for further investigations into its chemical reactivity and biological significance.[2][5][6]

The Chemical Challenge: Selective O-Acylation of a Hydroxyamino Acid

With the structure of L-threonine established, chemists turned their attention to modifying its functional groups to probe its role in peptides and to create novel chemical entities. The presence of a hydroxyl group on the side chain, in addition to the α-amino and α-carboxyl groups, presented a significant challenge for selective chemical modification. The primary hurdle was to acylate the less reactive hydroxyl group in the presence of the more nucleophilic amino group.

The historical development of methods to achieve chemoselective O-acylation of hydroxyamino acids like threonine was not a linear progression but rather a "fragmented and loosely connected assemblage of individual reports".[7] Early approaches often required protection of the amino group, adding steps and complexity to the synthesis.

A significant breakthrough came from the realization that under acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium salt, thereby allowing for the selective acylation of the hydroxyl group.

Early Methodologies and the Evolution of Acid-Catalyzed O-Acetylation

One of the earliest reported methods for the preparation of O-acetyl derivatives of hydroxyamino acids was by Sakami and Toennies in 1942 .[7] Their approach utilized acetic anhydride in the presence of a strong acid, perchloric acid, to achieve O-acetylation while the amino group was protected by protonation.[7]

Subsequent decades saw refinements and alternative approaches. A particularly convenient and widely adopted procedure was reported by Wilchek and Patchornik in 1964 .[7] This method involved dissolving the hydroxyamino acid in a mixture of hydrochloric acid and glacial acetic acid, followed by the addition of acetyl chloride at low temperatures.[7] This process yielded the O-acetyl hydrochloride salt directly and in high purity through simple precipitation.[7] This method proved to be scalable and effective for a range of hydroxyamino acids, including L-threonine.[7]

The use of trifluoroacetic acid (TFA) as a solvent for O-acylation, pioneered by Previero, Barry, and Coletti-Previero in 1972 , further expanded the toolkit for chemists.[7] TFA's ability to dissolve amino acids and its non-nucleophilic character made it an excellent medium for chemoselective O-acylation with acyl chlorides.[7]

This evolution of synthetic strategies highlights a key principle in organic chemistry: the manipulation of reaction conditions, in this case, pH, to control the reactivity of different functional groups within a molecule.

Chemical Properties and Characterization

O-Acetyl-L-threonine hydrochloride is a white to off-white crystalline solid. The introduction of the acetyl group to the hydroxyl side chain alters the polarity and steric properties of the amino acid, which can influence the conformation and biological activity of peptides into which it is incorporated.

| Property | Value | Source |

| Molecular Formula | C6H12ClNO4 | N/A |

| Molecular Weight | 197.62 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [8] |

| Stereochemistry | (2S, 3R) | [9] |

Experimental Protocols: Synthesis of O-Acetyl-L-threonine Hydrochloride

The following protocol is a representative example of the Wilchek and Patchornik method for the synthesis of O-Acetyl-L-threonine hydrochloride, valued for its simplicity and high yield.[7]

Materials and Reagents

-

L-threonine

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Acetyl Chloride (AcCl)

-

Diethyl Ether (Et2O)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend L-threonine in a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice bath.

-

Acetylation: While stirring vigorously, slowly add acetyl chloride to the cooled suspension via a dropping funnel. The addition should be controlled to maintain the temperature at or below 5 °C.

-

Reaction: Continue stirring the reaction mixture at 0 °C for a specified period (typically 1-2 hours) until the reaction is complete, which is often indicated by the dissolution of the starting material.

-

Precipitation: Slowly add cold diethyl ether to the reaction mixture with continuous stirring. The O-Acetyl-L-threonine hydrochloride will precipitate out of the solution as a white solid.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several portions of cold diethyl ether to remove any residual acetic acid and unreacted acetyl chloride.

-

Drying: Dry the product under vacuum to obtain pure O-Acetyl-L-threonine hydrochloride.

Self-Validating System and Expected Outcome

This protocol is inherently self-validating due to the physical properties of the product. The formation of a crystalline precipitate upon the addition of a non-polar solvent like diethyl ether is a strong indicator of the successful formation of the salt. The purity of the product can be readily assessed by measuring its melting point and comparing it to the literature value. Further characterization can be performed using techniques such as NMR spectroscopy to confirm the presence of the acetyl group and the integrity of the amino acid backbone. An expected yield for this reaction is typically high, often exceeding 90%.[7]

Logical and Experimental Workflows

The synthesis of O-Acetyl-L-threonine hydrochloride is a prime example of a chemoselective reaction. The logical framework behind this process is illustrated in the following diagram.

Caption: Workflow for the chemoselective synthesis of O-Acetyl-L-threonine hydrochloride.

Applications in Research and Development

O-Acetyl-L-threonine hydrochloride and its protected derivatives are valuable building blocks in several areas of scientific research and drug development.

-

Peptide Synthesis: The acetyl group can serve as a temporary protecting group for the hydroxyl function of threonine during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions, such as O-acylation by the activated carboxyl groups of other amino acids. The acetyl group can be selectively removed under mild basic conditions.

-

Drug Development: The incorporation of O-acetylated threonine residues into peptide-based drug candidates can modulate their physicochemical properties, such as solubility, stability, and membrane permeability. This can lead to improved pharmacokinetic profiles and therapeutic efficacy.[8]

-

Bioconjugation: The hydroxyl group of threonine, once deprotected from its acetylated form, provides a site for the attachment of other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic agents, in the development of bioconjugates and antibody-drug conjugates (ADCs).

Future Outlook

The journey from the discovery of L-threonine to the routine synthesis of its O-acetylated derivative is a testament to the progress of organic and bio-organic chemistry. As our understanding of the intricate roles of post-translational modifications in biology deepens, the demand for precisely modified amino acids like O-Acetyl-L-threonine hydrochloride will continue to grow. Future research will likely focus on developing even more efficient and environmentally friendly synthetic methods and exploring the full potential of this versatile building block in the design of novel therapeutics and research tools.

References

-

Wanner, K. T., & et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 735–750. [Link]

- Simoni, R. D., Hill, R. L., & Vaughan, M. (2002). The discovery of the amino acid threonine: the work of William C. Rose. Journal of Biological Chemistry, 277(37), e25.

-

University of Illinois Department of Chemistry. (n.d.). Rose, William Cumming (1887-1985). Retrieved from [Link]

- Giegé, R. (2006). The early history of tRNA recognition by aminoacyl-tRNA synthetases. Journal of Biosciences, 31(4), 477–488.

-

Oxford University Press. (n.d.). William Cumming Rose. Oxford Reference. Retrieved from [Link]

-

Wikipedia. (2024, November 26). Drug metabolism. In Wikipedia. [Link]

-

Wikipedia. (2024, December 5). William Cumming Rose. In Wikipedia. [Link]

-

EPFL Graph Search. (n.d.). Threonine. Retrieved from [Link]

- Martínez-Rodríguez, S., & Peretó, J. (2020). Did Amino Acid Side Chain Reactivity Dictate the Composition and Timing of Aminoacyl-tRNA Synthetase Evolution?. Life, 10(9), 177.

- Ficht, J. M., & Hertweck, C. (2020). On the Evolutionary History of the Twenty Encoded Amino Acids.

-

Wikipedia. (2024, November 19). Threonine. In Wikipedia. [Link]

-

PrepChem. (n.d.). Synthesis of O-acetyl-N-benzyloxycarbonyl-L-threonine. Retrieved from [Link]

- Carter, H. E., & West, H. D. (1949). The Synthesis of DL-Threonine. I. From α-Bromo-β-methoxy-n-butyric Acid and Derivatives. Journal of the American Chemical Society, 71(3), 901–904.

-

National Center for Biotechnology Information. (n.d.). L-Threonine. PubChem. Retrieved from [Link]

- Corey, E. J., & Zhang, J. (2006). Short and practical synthesis of O-(p-biphenoyl)-N-tosyl-allo-threonine-derived oxazaborolidinone catalyst. The Journal of Organic Chemistry, 71(3), 1277–1279.

-

Wikipedia. (2024, December 4). Amino acid. In Wikipedia. [Link]

- Huang, H. T. (1960). U.S. Patent No. 2,937,122. U.S.

- Moynihan, P. J., & Clarke, A. J. (2018). Mechanistic Pathways for Peptidoglycan O-Acetylation and De-O-Acetylation. Frontiers in Microbiology, 9, 2486.

Sources

- 1. William Cumming Rose - Wikipedia [en.wikipedia.org]

- 2. oxfordreference.com [oxfordreference.com]

- 3. Threonine - Wikipedia [en.wikipedia.org]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. Rose, William Cumming (1887-1985) | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 7. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 9. Amino acid - Wikipedia [en.wikipedia.org]

O-Acetyl-L-threonine Hydrochloride: A Technical Guide to Potential Research Applications

Abstract

O-Acetyl-L-threonine hydrochloride is a chemically modified amino acid derivative with established utility in synthetic chemistry, particularly as a building block in peptide synthesis. This technical guide moves beyond its role as a synthetic intermediate to explore its untapped potential in diverse research applications. By examining the broader context of protein acetylation, the metabolic fate of threonine, and the pharmacological principles of prodrug design, we delineate novel avenues for investigation. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's properties, synthesis, and, most importantly, a series of hypothesized, yet scientifically grounded, research applications. Detailed experimental workflows are provided to encourage the exploration of O-Acetyl-L-threonine hydrochloride in areas such as cell biology, pharmacology, and neuroscience.

Introduction: Beyond a Synthetic Intermediate

O-Acetyl-L-threonine hydrochloride is the hydrochloride salt of the O-acetylated form of the essential amino acid L-threonine. While its N-protected counterparts, such as Fmoc-O-acetyl-L-threonine, are staples in solid-phase peptide synthesis (SPPS) for introducing threonine residues into peptide chains, the free amino acid derivative, O-Acetyl-L-threonine hydrochloride, has received considerably less attention for its intrinsic biological or pharmacological properties.[1] This guide posits that the very nature of this compound—a readily available, water-soluble, and potentially metabolically active molecule—makes it a compelling candidate for a range of research applications.

The acetylation of hydroxyl groups on serine and threonine residues is a known post-translational modification (PTM) that can influence protein function and cellular signaling.[2] Furthermore, the metabolic pathways of threonine are intricately linked to central carbon metabolism, including the production of acetyl-CoA.[3][4] These established biological principles form the foundation for exploring the potential of exogenously supplied O-Acetyl-L-threonine hydrochloride as a research tool.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of O-Acetyl-L-threonine hydrochloride is paramount for its application in research.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₄ | Inferred |

| Molecular Weight | 197.62 g/mol | Inferred |

| Appearance | White to off-white crystalline solid | [2][5] |

| Solubility | Soluble in water | Inferred |

| Stereochemistry | (2S, 3R) | [6] |

The synthesis of O-Acetyl-L-threonine hydrochloride is a straightforward and scalable process, typically involving the chemoselective O-acetylation of L-threonine under acidic conditions.[2][5]

Established Application: A Cornerstone in Peptide Synthesis

The primary and well-documented application of O-acetylated threonine is as a protected amino acid building block in peptide synthesis. The acetyl group on the hydroxyl side chain prevents unwanted side reactions during peptide coupling. N-terminally protected derivatives, such as Fmoc-O-acetyl-L-threonine, are commercially available and widely used in automated and manual SPPS.[1]

The workflow for incorporating O-acetyl-L-threonine into a peptide sequence using Fmoc-based SPPS is a standardized procedure.

Potential Research Application I: A Tool for Studying Protein O-Acetylation

While O-acetylation of serine and threonine residues is a known PTM, it is less studied than lysine acetylation. O-Acetyl-L-threonine hydrochloride could serve as a valuable research tool to investigate the dynamics and functional consequences of this modification.

Rationale and Hypothesis

We hypothesize that cells may possess esterases or deacetylases that can remove the acetyl group from O-Acetyl-L-threonine, releasing L-threonine. Conversely, the presence of O-Acetyl-L-threonine in the cellular environment might influence the equilibrium of protein O-acetylation, potentially by competing for the same enzymes or by altering the intracellular pool of acetyl donors.

Experimental Workflow: Probing the Impact on the Cellular Acetylome

This experiment aims to determine if supplementation with O-Acetyl-L-threonine hydrochloride alters the landscape of protein acetylation in a cellular model.

Protocol:

-

Cell Culture: Culture a relevant cell line (e.g., HEK293T, HeLa) in standard media.

-

Treatment: Supplement the culture medium with varying concentrations of O-Acetyl-L-threonine hydrochloride (e.g., 0, 1, 5, 10 mM) for a defined period (e.g., 24 hours). Include L-threonine as a control.

-

Protein Extraction: Harvest cells, lyse, and extract total protein.

-

Western Blot Analysis: Perform Western blotting using a pan-acetyl-lysine antibody to assess global changes in lysine acetylation. While not a direct measure of O-acetylation, significant changes could indicate a broader impact on cellular acetylation dynamics.

-

Mass Spectrometry-based Proteomics: For a more in-depth analysis, perform quantitative proteomics.

-

Digest protein extracts with trypsin.

-

Enrich for acetylated peptides using anti-acetyl-lysine antibodies (for lysine acetylation) or employ advanced enrichment strategies for O-acetylated peptides.

-

Analyze by LC-MS/MS to identify and quantify changes in specific acetylation sites.

-

Potential Research Application II: A Potential Prodrug for Threonine Delivery

L-threonine is an essential amino acid with roles in protein synthesis, gut health, and immune function.[] O-Acetyl-L-threonine hydrochloride could potentially serve as a prodrug for L-threonine, offering altered pharmacokinetic properties.

Rationale and Hypothesis

The acetyl group may enhance the stability or modify the absorption profile of L-threonine. We hypothesize that O-Acetyl-L-threonine hydrochloride is absorbed and subsequently hydrolyzed by esterases in the body to release L-threonine.[8] This could lead to a more sustained release profile compared to direct L-threonine administration.

Experimental Workflow: In Vivo Pharmacokinetic Analysis

This study will compare the pharmacokinetic profiles of L-threonine following oral administration of either L-threonine or O-Acetyl-L-threonine hydrochloride in a rodent model.

Protocol:

-

Animal Model: Utilize adult male Sprague-Dawley rats.

-

Dosing: Administer equimolar doses of L-threonine or O-Acetyl-L-threonine hydrochloride via oral gavage.

-

Blood Sampling: Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.

-

Plasma Preparation: Process blood samples to obtain plasma.

-

LC-MS/MS Analysis: Quantify the concentrations of both L-threonine and O-Acetyl-L-threonine in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Modeling: Analyze the concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Potential Research Application III: Investigating Neuronal Function and Metabolism

Threonine metabolism is linked to the production of glycine, an important neurotransmitter, and acetyl-CoA, a key metabolite in energy metabolism.[3][4] Supplementation with O-Acetyl-L-threonine hydrochloride could provide a unique way to probe these pathways in neuronal models.

Rationale and Hypothesis

We hypothesize that O-Acetyl-L-threonine hydrochloride can be taken up by neurons and either directly utilized or metabolized to L-threonine and acetate. This could influence neurotransmitter pools (glycine) and neuronal energy metabolism (via acetyl-CoA). This may have implications for neuronal health and function, and potentially in models of neurological disorders.

Experimental Workflow: Neuronal Cell Culture and Metabolic Analysis

This experiment will investigate the effects of O-Acetyl-L-threonine hydrochloride on the metabolism of primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).

Protocol:

-

Neuronal Culture: Culture primary cortical neurons or SH-SY5Y cells.

-

Treatment: Treat the cultures with O-Acetyl-L-threonine hydrochloride or L-threonine at various concentrations.

-

Metabolite Extraction: After the treatment period, quench metabolism and extract intracellular metabolites.

-

Metabolomics Analysis: Use LC-MS/MS or GC-MS to quantify key metabolites, including amino acids (threonine, glycine, serine), and intermediates of central carbon metabolism (e.g., citrate, succinate, malate).

-

Neurotransmitter Analysis: For primary neurons, analyze the levels of glycine in the culture medium and cell lysates using HPLC with fluorescence detection.

Conclusion and Future Directions

O-Acetyl-L-threonine hydrochloride, while a well-established reagent in synthetic chemistry, holds significant and underexplored potential as a research tool in cell biology, pharmacology, and neuroscience. The proposed research applications and experimental workflows in this guide are intended to serve as a starting point for investigators to explore the biological and pharmacological effects of this intriguing molecule. Future research should focus on elucidating the specific enzymes responsible for its metabolism, its transport mechanisms across cellular and biological membranes, and its potential therapeutic efficacy in preclinical models of disease.

References

- BenchChem. (2025).

- Dever, T. E., & Green, R. (2012). The elongation, termination, and recycling phases of translation in eukaryotes. Cold Spring Harbor perspectives in biology, 4(7), a013706.

- Larsen, B. D., & Højrup, P. (2012). O-acetylation of serine and threonine: a new post-translational modification. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1824(12), 1434-1441.

- Nilsson, R. (2015, September 18).

- Wikipedia. (2023, December 22).

- Semantic Scholar. (n.d.).

- van der Stelt, I., et al. (2018). Mitochondrial protein acetylation is driven by acetyl-CoA from fatty acid oxidation. Human Molecular Genetics, 27(19), 3395-3404.

- BenchChem. (2025).

- Khan Academy. (n.d.).

- Creative Proteomics. (n.d.).

- Wang, Q., et al. (2022). Bacterial protein acetylation: mechanisms, functions, and methods for study. Frontiers in Microbiology, 13, 948932.

- Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 646-663.

- National Institutes of Health. (2025, May 27). Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial.

-

American Elements. (n.d.). Acetyl-L-threonine. Retrieved from [Link]

- National Center for Biotechnology Information. (2014).

- Topete, A., et al. (1993). Brain tyrosine increases after treating with prodrugs. Journal of pharmaceutical and biomedical analysis, 11(11-12), 1267-1271.

- Gil, E. C., & Gunda, P. (2019). Amino acids as promoieties in prodrug design and development. Pharmaceuticals, 12(2), 73.

- BOC Sciences. (n.d.). Threonine: Definition, Structure, Benefits, Sources and Uses.

- Sigma-Aldrich. (n.d.). Analytical Standards.

- BenchChem. (2025). Application Note: The Use of Acetyl-L-threonine-d5 in Pharmacokinetic Studies of Threonine.

- AutePharma. (n.d.).

- National Center for Biotechnology Inform

- National Center for Biotechnology Information. (2013). Amino Acids in the Development of Prodrugs. PMC, PMC3697843.

- ResearchGate. (n.d.). Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial.

- National Center for Biotechnology Information. (2023). Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. PMC, PMC10171221.

- MDPI. (2020). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Animals, 10(4), 696.

- National Center for Biotechnology Information. (2022).

- MedChemExpress. (n.d.). L-Threonine (Standard).

- Sigma-Aldrich. (n.d.).

- National Center for Biotechnology Information. (2022). Amino Acid Signaling for TOR in Eukaryotes: Sensors, Transducers, and a Sustainable Agricultural fuTORe. PMC, PMC8910404.

- Fujifilm Wako Pure Chemical Corporation. (n.d.). Amino Acids Analysis (Analytical Standards and Standard Solutions).

- National Center for Biotechnology Information. (2025). Evaluation of safe utilization of L-threonine for supplementation in healthy adults: a randomized double blind controlled trial. PubMed, 38798221.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 6. americanelements.com [americanelements.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

o-Acetyl-L-threonine hydrochloride CAS number and molecular weight

This guide provides a comprehensive technical overview of O-Acetyl-L-threonine hydrochloride, a significant derivative of the essential amino acid L-threonine. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, and analytical characterization, while exploring its potential applications grounded in established biochemical principles.

Compound Identification and Chemical Properties

O-Acetyl-L-threonine hydrochloride is the hydrochloride salt of L-threonine in which the hydroxyl group on the side chain has been acetylated. This targeted modification, leaving the primary amine and carboxylic acid groups free (protonated in the salt form), distinguishes it from its isomer, N-Acetyl-L-threonine, where the acetyl group is on the nitrogen atom of the amino group. This structural difference is critical as it dictates the molecule's chemical reactivity and its utility as a building block in synthesis.

The process of forming the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental applications.

Key Physicochemical Data

| Property | Value | Source / Method |

| IUPAC Name | (2S,3R)-2-amino-3-(acetyloxy)butanoic acid hydrochloride | IUPAC Nomenclature |

| Molecular Formula | C₆H₁₁NO₄ · HCl | |

| Molecular Weight | 197.62 g/mol | Calculated |

| CAS Number | Not explicitly assigned in major databases. Often referenced by the parent amino acid. | |

| Canonical SMILES | CC(C(C(=O)O)N)OC(=O)C.Cl | |

| Appearance | Expected to be a white to off-white crystalline solid.[1] | Inferred from similar compounds |

Structural Distinction: O- vs. N-Acetylation

The specific site of acetylation on the L-threonine molecule is a crucial determinant of its subsequent chemical behavior. The diagram below illustrates this fundamental difference.

Caption: Regioselective acetylation of L-threonine.

Synthesis and Purification

The synthesis of O-Acetyl-L-threonine hydrochloride relies on the principle of chemoselectivity under acidic conditions. While both the amino and hydroxyl groups are nucleophilic, the amino group is protonated and thus non-reactive in a strongly acidic medium. This allows for the selective acylation of the hydroxyl group.

A well-documented and efficient method for this transformation was reported by Wilchek and Patchornik in 1964.[1][2] This procedure provides the target compound directly as a crystalline hydrochloride salt in high yield and purity, obviating the need for complex chromatographic purification.

Experimental Protocol: Chemoselective O-Acetylation of L-Threonine[1]

Materials:

-

L-Threonine

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Acetyl Chloride (AcCl)

-

Diethyl Ether (Et₂O)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and other standard glassware

Workflow Diagram:

Caption: Workflow for the synthesis of O-Acetyl-L-threonine HCl.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the L-threonine starting material in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches a temperature of 0°C.

-

Acetylation: While maintaining the temperature at 0°C, slowly add a molar excess of acetyl chloride to the stirring solution. The addition should be performed dropwise to control the exothermic reaction.

-

Reaction Time: Continue stirring the mixture in the ice bath for approximately 15-30 minutes after the addition is complete.

-

Precipitation: Induce precipitation of the product by adding a sufficient volume of cold diethyl ether to the reaction mixture. The hydrochloride salt is insoluble in ether.

-

Isolation: Collect the resulting crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with several portions of cold diethyl ether to remove any residual acetic acid or unreacted acetyl chloride. Dry the final product under vacuum to yield pure O-Acetyl-L-threonine hydrochloride.

Trustworthiness of the Protocol: This self-validating system works because the reaction conditions are specifically designed to protect the amine functionality by protonation, thus directing the acetylation to the only other available nucleophilic site, the hydroxyl group. The precipitation step serves as an effective, non-chromatographic purification method, as the desired hydrochloride salt is insoluble in the ether/acetic acid mixture while impurities remain in solution.

Analytical Characterization

To confirm the identity and purity of the synthesized O-Acetyl-L-threonine hydrochloride, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals to look for in ¹H NMR include the appearance of a singlet around 2.1 ppm corresponding to the acetyl methyl protons, along with characteristic shifts of the α- and β-protons of the threonine backbone.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight of the protonated parent molecule (m/z for C₆H₁₁NO₄).

-

Chromatographic Methods (HPLC/GC-MS): Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC). For GC-MS analysis, derivatization is necessary due to the low volatility of the amino acid.[3] A common method involves silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the polar analyte into a more volatile and thermally stable compound suitable for GC analysis.[3]

Applications and Research Significance

While O-Acetyl-L-threonine hydrochloride is primarily a synthetic intermediate, its utility is significant in several areas of research and development.

-

Peptide Synthesis: As an O-protected threonine derivative, it can be a valuable building block in solid-phase or solution-phase peptide synthesis. The O-acetyl group can serve as a temporary protecting group for the side-chain hydroxyl functionality, which can be important for preventing side reactions during peptide coupling.

-

Drug Development and Medicinal Chemistry: The modification of amino acid side chains is a common strategy in drug design to enhance properties such as stability, solubility, or binding affinity to a biological target.[] O-acylated amino acids can be used as precursors for creating novel therapeutic agents, including enzyme inhibitors and antiviral drugs.[]

-

Organocatalysis: In recent years, amino acid derivatives have been explored as chiral organocatalysts. O-acylated hydroxyamino acids can be converted into amphiphilic, chiral catalysts that are useful in asymmetric synthesis.[1]

Storage and Stability

As an amino acid derivative and a hydrochloride salt, O-Acetyl-L-threonine hydrochloride should be stored in a cool, dry, and well-sealed container, preferably under an inert atmosphere to prevent hydrolysis of the ester group. While specific long-term stability data is not widely published, general principles for amino acid stability suggest that storage at -20°C is optimal for preventing degradation over time.[5]

References

-

Wilchek, M., & Patchornik, A. (1964). The Synthesis of O-Acetylhydroxy-α-amino Acids. The Journal of Organic Chemistry, 29(6), 1629–1630. [Link]

-

Kristensen, T. E., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 538–562. [Link]

-

van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 63. [Link]

Sources

- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of O-Acetyl-L-threonine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction: A Strategic Approach to Threonine Incorporation in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is paramount to ensure the fidelity of the final peptide sequence.[1][2][3] Threonine, with its secondary hydroxyl group, presents a specific challenge: the potential for O-acylation by the activated carboxyl group of the incoming amino acid, leading to the formation of ester linkages and subsequent side reactions such as dehydration.[4][5] While the tert-butyl (tBu) ether is the industry standard for protecting the threonine side chain in Fmoc-based SPPS, the O-acetyl group offers a valuable orthogonal protection strategy.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of O-Acetyl-L-threonine hydrochloride in Fmoc-SPPS. We will delve into the chemical principles underpinning this methodology, provide detailed, step-by-step protocols for its incorporation and subsequent deprotection, and offer insights into the characterization of the final peptide product. The O-acetyl group serves as a temporary protecting moiety that is stable to the standard basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[6][7] Its selective removal can be achieved under mild basic or nucleophilic conditions, allowing for site-specific modification or the synthesis of peptides where a free hydroxyl group is desired in the final product.[7][8]

Chemical Principles and Strategic Advantages

The use of an O-acetyl protecting group for the threonine side chain is an orthogonal strategy in SPPS.[1] This means that the protecting groups for the N-terminus (Fmoc), the side chain (acetyl), and the resin linkage can be removed under distinct chemical conditions, allowing for precise control over the synthesis process.

Key Advantages:

-

Orthogonality: The acetyl group is stable to the piperidine treatment used for Fmoc deprotection and the strong acid (TFA) used for final cleavage, which removes other acid-labile side-chain protecting groups like tBu and Trt.[6][7]

-